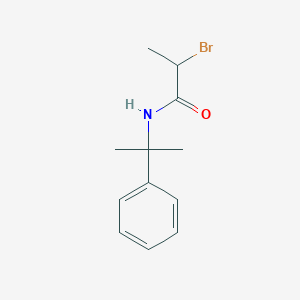
39EF272LMN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
39EF272LMN is an organic compound that belongs to the class of β-diketones This compound is characterized by the presence of a methylene bridge connecting a 4-chloro-3-nitrophenyl group to the central carbon of the 2,4-pentanedione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 39EF272LMN typically involves the condensation reaction between 2,4-pentanedione and 4-chloro-3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the methylene group in 2,4-pentanedione, making it more nucleophilic. The reaction is typically conducted in an organic solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives where the chloro group is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
39EF272LMN has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Analytical Chemistry: The compound can be used as a reagent in various analytical techniques to detect and quantify other substances.
Wirkmechanismus
The mechanism of action of 39EF272LMN depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2,4-pentanedione: Similar in structure but lacks the nitrophenyl group.
2,4-Pentanedione: The parent compound without any substituents.
4-Chloro-3-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the diketone structure.
Uniqueness
39EF272LMN is unique due to the presence of both the nitrophenyl and chloro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
137109-81-0 |
|---|---|
Molekularformel |
C12H10ClNO4 |
Molekulargewicht |
267.66 g/mol |
IUPAC-Name |
3-[(4-chloro-3-nitrophenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C12H10ClNO4/c1-7(15)10(8(2)16)5-9-3-4-11(13)12(6-9)14(17)18/h3-6H,1-2H3 |
InChI-Schlüssel |
QWLAIFQFBSUBNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(4-Methylpiperazin-1-yl)propyl]morpholine](/img/structure/B8710564.png)

![2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8710569.png)




![Bicyclo[4.2.1]non-3-en-9-one](/img/structure/B8710616.png)




![2-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B8710647.png)

